molecular formula C14H20O3 B2401086 2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid CAS No. 1183652-68-7

2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid

Cat. No.: B2401086
CAS No.: 1183652-68-7
M. Wt: 236.311
InChI Key: DXHXUVAKLCVUEW-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid is a branched-chain carboxylic acid featuring a 4-methylpentanoic acid backbone substituted at the 2-position with a (4-methoxyphenyl)methyl group. This structure confers unique physicochemical properties, including increased lipophilicity compared to unsubstituted 4-methylpentanoic acid, which may enhance membrane permeability and biological interactions.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-10(2)8-12(14(15)16)9-11-4-6-13(17-3)7-5-11/h4-7,10,12H,8-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHXUVAKLCVUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid typically involves the reaction of 4-methoxybenzyl chloride with 4-methylpentanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process. The final product is typically subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 2-[(4-Methoxyphenyl)methyl]-4-methylpentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inflammation and microbial growth inhibition. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid, their substituents, biological activities, and synthesis methods:

Compound Structure/Substituents Biological Activity Synthesis Highlights Source
3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid 2- and 3-positions esterified with isobutyryl and dodecanoyl groups Antibacterial against S. aureus (MIC: 3.125–6.25 µg/mL); 8× more potent than lauric acid Derived from S. glabrescens; synthesized via esterification of 4-methylpentanoic acid
(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid 2-position: Boc-protected aminomethyl group Intermediate in peptide synthesis; no direct bioactivity reported Benzyl protection, coupling with N-Boc-β-alanine, deprotection
2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid 2-position: (4-methoxyphenyl)sulfonamide Unspecified; likely used in sulfonamide-based drug discovery Sulfonylation of leucine derivatives
GGTI-2154 2-position: 5-((1H-imidazol-4-yl)methylamino)-2’-methylbiphenyl-2-ylcarboxamide Geranylgeranyltransferase-I inhibitor; antitumor activity Coupling of imidazole-containing aryl group to 4-methylpentanoic acid scaffold
Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid 2-position: Fmoc-protected aminomethyl group Solid-phase peptide synthesis intermediate Similar to Boc analog; Fmoc protection via benzyl ester intermediates

Key Structural and Functional Insights:

Substituent Impact on Bioactivity: Ester Derivatives: The presence of long-chain (dodecanoyl) and branched (isobutyryl) esters in 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid significantly enhances antibacterial activity, likely due to improved membrane disruption . Aromatic Groups: The 4-methoxyphenyl moiety in the target compound and its sulfonamide analog () may facilitate π-π interactions or receptor binding, though specific data are lacking. Boc/Fmoc-Protected Amines: These groups are primarily synthetic handles for peptide coupling, enabling controlled assembly of complex molecules .

Synthetic Strategies :

  • Coupling reagents like HATU/HOBt/DIEA are commonly used for amide bond formation in analogs (e.g., GGTI-2154) .
  • Esterification and sulfonylation reactions are pivotal for introducing functional groups (e.g., ).

Analytical Detection: Short-chain analogs (e.g., 4-methylpentanoic acid) are detectable via gas-liquid chromatography with argon or flame ionization detectors, though deuterated versions (e.g., 4-methylpentanoic acid-d12) improve precision in isotopic studies .

Biological Activity

2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid, also known by its CAS number 1183652-68-7, is a compound of interest due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a methoxy group attached to a phenyl ring and a pentanoic acid backbone. Its chemical formula is C14H20O3, and it has a molecular weight of 236.31 g/mol.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H20O3
Molecular Weight236.31 g/mol
CAS Number1183652-68-7

Research indicates that this compound may exert its biological effects through various pathways:

  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines.
  • Analgesic Properties : Preliminary studies suggest that it may have pain-relieving properties, which could be beneficial in treating conditions such as arthritis.
  • Antioxidant Activity : The methoxy group may contribute to antioxidant effects, helping to mitigate oxidative stress in cells.

Case Studies and Research Findings

A review of available literature reveals several studies focusing on the biological activity of this compound:

  • Study on Inflammation : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant inhibition of TNF-alpha and IL-6 production in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Pain Relief in Animal Models : In a preclinical trial involving animal models of chronic pain, administration of the compound resulted in a notable decrease in pain scores compared to control groups, indicating its potential as an analgesic agent .
  • Antioxidant Properties : A recent investigation highlighted its ability to scavenge free radicals and reduce lipid peroxidation in cellular assays, supporting its role as an antioxidant.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundBiological ActivityKey Differences
2-(4-Methoxyphenyl)butanoic acidAnti-inflammatoryShorter alkyl chain
3-(4-Methoxyphenyl)propanoic acidAnalgesicDifferent functional groups
2-(4-Hydroxyphenyl)butanoic acidAntioxidantHydroxyl group instead of methoxy

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